
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known for its wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The compound has a molecular weight of 281.33 .
Synthesis Analysis
1,3,4-Thiadiazole molecules are synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized molecules are then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Chemical Reactions Analysis
The bromo-substituted compounds were found to be potent, especially 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide showed 100% protection at 60 mg/kg for mortality (1–24 h) . Therefore, it is concluded that substitution with Br increases the activity of the compound .Physical And Chemical Properties Analysis
The compound “4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” has a molecular weight of 281.33 .科学的研究の応用
Chemical Synthesis and Derivative Formation
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that may be involved in the synthesis of various chemical derivatives with potential biological activity. For instance, compounds containing the thiadiazole moiety have been synthesized for their potential use as plant growth regulators, showcasing the utility of bromo and thiadiazole groups in agricultural chemistry (Teitei, 1980). Additionally, thiadiazole derivatives have been evaluated for their antimicrobial properties, indicating the significance of bromo-substituted benzamides in developing new antimicrobial agents (Bikobo et al., 2017).
Photodynamic Therapy for Cancer
Research on benzamide derivatives, including structures similar to 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, has shown promise in photodynamic therapy (PDT) for cancer treatment. The synthesis and characterization of zinc phthalocyanine derivatives substituted with thiadiazole groups have revealed their potential as Type II photosensitizers, with high singlet oxygen quantum yield suitable for PDT (Pişkin et al., 2020).
Antifungal and Anticancer Properties
Synthesis efforts have also focused on creating novel thiadiazole-containing benzamides with observed low to moderate antifungal activity, highlighting the potential of such compounds in developing new antifungal drugs (Saeed et al., 2008). Moreover, derivatives have been synthesized for their anticancer properties, with some compounds showing promising activity against various human cancer cell lines, indicating the importance of thiadiazole and benzamide groups in anticancer drug development (Tiwari et al., 2017).
Fluorescent Materials for Photophysical Applications
The study and development of fluorescent materials have benefited from the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives, highlighting the influence of thiadiazole on the photophysical properties of these compounds. These materials have demonstrated potential in applications requiring solid-state fluorescence and aggregation-induced emission effects (Zhang et al., 2017).
作用機序
Target of Action
It is known that thiadiazole derivatives, which include 4-bromo-n-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
The thiadiazole ring, a key component of this compound, is known to interact strongly with biological targets . This interaction is likely to result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature , which may influence their bioavailability.
Result of Action
Given the broad spectrum of biological activities of thiadiazole derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular levels.
Action Environment
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by factors such as the cellular environment and the presence of other molecules.
将来の方向性
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in designing new antitumor agents and other medicinal applications . Future research could focus on modifying the structure of known derivatives with documented activity to discover new, effective drugs .
特性
IUPAC Name |
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWOHXUHPQCLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)
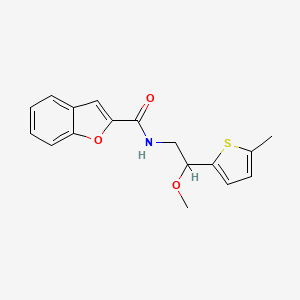
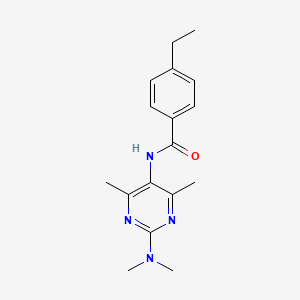
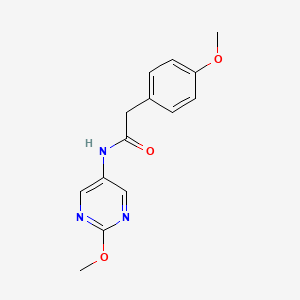
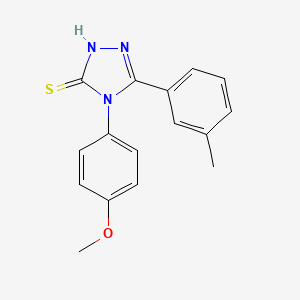
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)
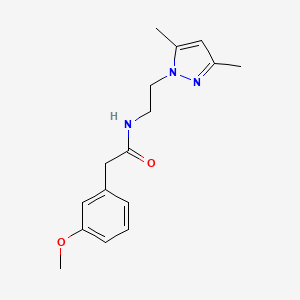
![4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2684595.png)
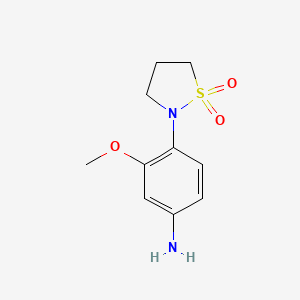
![N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2684597.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)
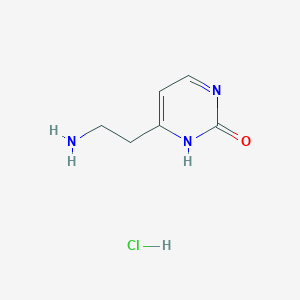
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)